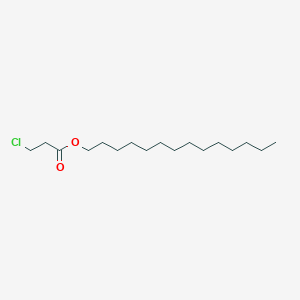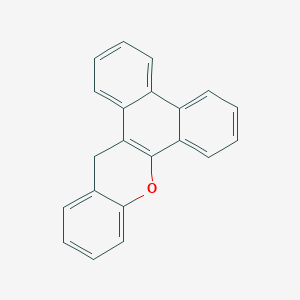
Dibenzoxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzoxanthene is a tricyclic compound characterized by a dibenzo[b,e]pyran nucleus. It is known for its diverse biological applications and unique physical and chemical properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the field of anticancer agents .
Preparation Methods
Dibenzoxanthene can be synthesized through various methods. One common synthetic route involves the reaction of acetals containing a 2-chloroacetamide moiety with phenols and related oxygen-containing heterocycles . Another method includes the one-pot reaction between 2-naphthol and furan-2,5-dicarbaldehyde, leading to the formation of the corresponding this compound derivative . Industrial production methods often involve the use of homogeneous and heterogeneous catalysts under different conditions .
Chemical Reactions Analysis
Dibenzoxanthene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.
Common reagents used in these reactions include acids like AcOH-H2SO4, MeSO3H, and NaHSO4 . Major products formed from these reactions include various this compound derivatives with different substituents, which exhibit unique biological activities .
Scientific Research Applications
Dibenzoxanthene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of dibenzoxanthene derivatives involves the induction of apoptosis through the mitochondrial pathway. These compounds cause the loss of mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and activate caspase proteins, leading to cell apoptosis . They also upregulate pro-apoptotic proteins like Bim and Bax while downregulating anti-apoptotic proteins such as Bcl-xl and Bcl-2 .
Comparison with Similar Compounds
Dibenzoxanthene is often compared with other similar compounds such as xanthenes and benzoxanthenes. These compounds share a similar tricyclic structure but differ in their substituents and biological activities . For instance, xanthenes and benzoxanthenes are known for their neuroprotective, antiparasitic, and antibacterial properties . This compound, on the other hand, is unique in its strong antitumor activity and its efficiency as a fluorescence quencher .
Similar compounds include:
- Xanthenes
- Benzoxanthenes
- Spiro-dibenzo[a,i]xanthenes
- Dibenzo[b,i]xanthenes
This compound stands out due to its specific applications in anticancer research and fluorescence quenching, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
64093-64-7 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
14H-phenanthro[9,10-b]chromene |
InChI |
InChI=1S/C21H14O/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-12H,13H2 |
InChI Key |
NBJKWEHXLWUBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


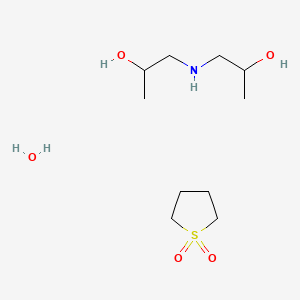
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
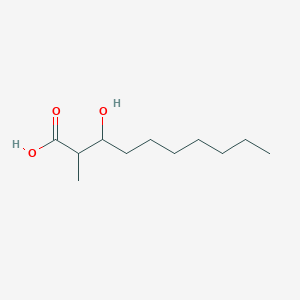

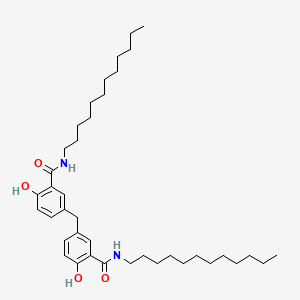
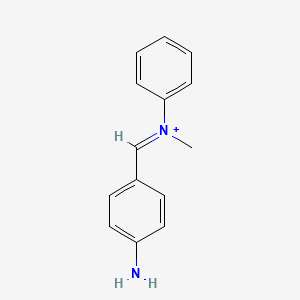
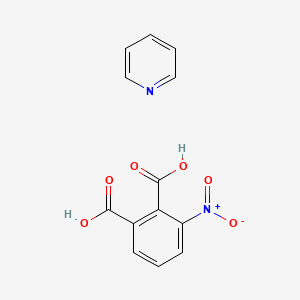

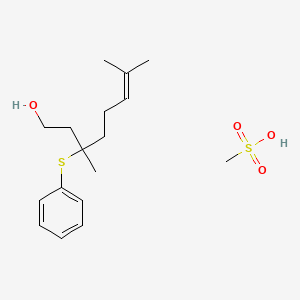
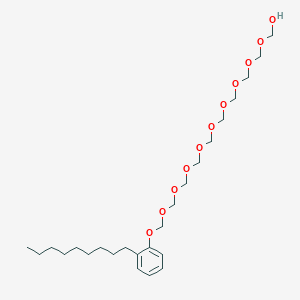
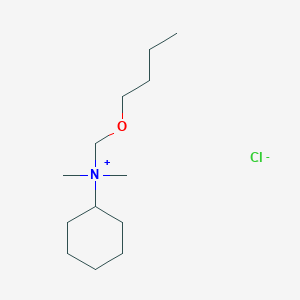
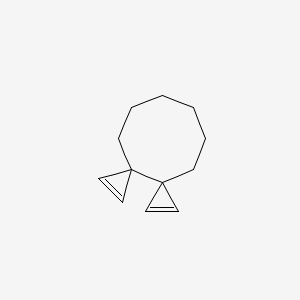
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
